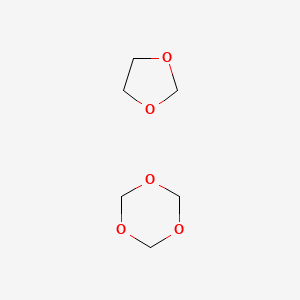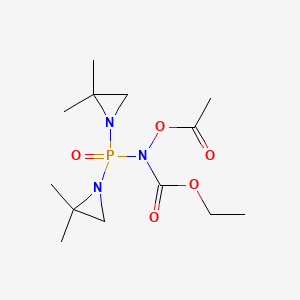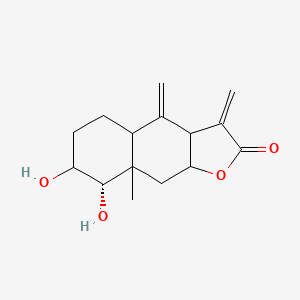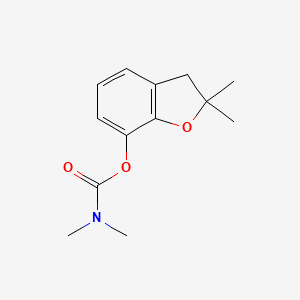
1,3-Dioxolane;1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane and 1,3,5-trioxane are cyclic organic compounds that are widely used in various chemical processes. 1,3-Dioxolane is a five-membered ring containing two oxygen atoms, while 1,3,5-trioxane is a six-membered ring with three oxygen atoms. Both compounds are known for their stability and versatility in chemical reactions.
Méthodes De Préparation
1,3-Dioxolane: is typically synthesized through the acid-catalyzed reaction of ethylene glycol with formaldehyde. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then purified through distillation.
1,3,5-Trioxane: is produced by the acid-catalyzed trimerization of formaldehyde. This process involves the use of concentrated aqueous formaldehyde and an acid catalyst, such as sulfuric acid. The reaction mixture is heated, and the trioxane is separated and purified through distillation .
Analyse Des Réactions Chimiques
1,3-Dioxolane: and 1,3,5-trioxane undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids.
Reduction: They can be reduced to form alcohols.
Substitution: These compounds can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Polymerization: Both compounds can undergo cationic ring-opening polymerization to form polyoxymethylene and other polymers
Common reagents used in these reactions include Lewis acids, Brønsted acids, and various catalysts such as phosphotungstic acid and tetrahydrofuran . Major products formed from these reactions include polyoxymethylene, formaldehyde, and various substituted derivatives .
Applications De Recherche Scientifique
1,3-Dioxolane: and 1,3,5-trioxane have numerous applications in scientific research:
Chemistry: They are used as solvents and intermediates in organic synthesis.
Biology: These compounds are used in the synthesis of various biologically active molecules and pharmaceuticals.
Medicine: They are used in the preparation of drugs and other medical compounds.
Industry: 1,3,5-Trioxane is used in the production of polyoxymethylene plastics, which are widely used in engineering applications due to their high strength and stability
Mécanisme D'action
The mechanism of action for 1,3-dioxolane and 1,3,5-trioxane involves their ability to undergo ring-opening reactions. These reactions are typically catalyzed by acids, leading to the formation of reactive intermediates such as oxonium ions. These intermediates can then participate in various chemical reactions, including polymerization and substitution .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: and 1,3,5-trioxane can be compared with other cyclic ethers such as:
1,4-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent and stabilizer.
1,3,5-Trioxepane: A seven-membered ring with three oxygen atoms, used in similar applications as trioxane.
1,2,4-Trioxane: Another isomer of trioxane, with different chemical properties and applications .
These compounds are unique due to their specific ring structures and the stability they provide in various chemical reactions. Their ability to form stable intermediates and undergo polymerization makes them valuable in both research and industrial applications .
Propriétés
Numéro CAS |
24969-26-4 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1,3-dioxolane;1,3,5-trioxane |
InChI |
InChI=1S/C3H6O3.C3H6O2/c1-4-2-6-3-5-1;1-2-5-3-4-1/h1-3H2;1-3H2 |
Clé InChI |
KAUOORLWKQFOHP-UHFFFAOYSA-N |
SMILES canonique |
C1COCO1.C1OCOCO1 |
Numéros CAS associés |
24969-26-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)











